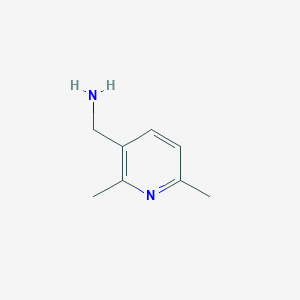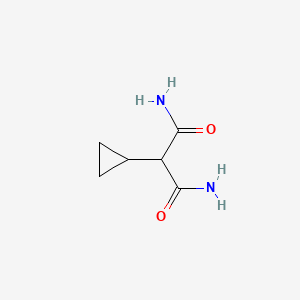
Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines. While the provided papers do not describe the synthesis of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride specifically, they do discuss the synthesis of related compounds. For instance, the synthesis of tetramethylene-1,4-bis(N-deoxyglucitolammonium chloride) involves the use of polyamine derivatives and their subsequent reaction with chlorides . This suggests that a similar approach could be used for synthesizing Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, albeit with different starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quaternary ammonium compounds is characterized by the presence of a positively charged nitrogen atom surrounded by four alkyl or aryl groups. In the case of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, the nitrogen would be bonded to a methyl group, a tetradecyl group, and two 2-hydroxyethyl groups. The provided papers discuss the molecular structures of similar compounds, such as the tetramethylene-1,4-bis(N-deoxyglucitolammonium chloride), which adopts a flattened bow shape stabilized by intermolecular hydrogen bonds . This information can be extrapolated to hypothesize about the molecular structure of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, which may also exhibit specific conformational features due to the presence of hydroxyethyl groups.
Chemical Reactions Analysis
Quaternary ammonium compounds are known for their reactivity with various anions and their role as phase transfer catalysts. The papers provided do not detail reactions specific to Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, but they do mention the hydrolytic cleavage of Si–N bonds in related titanium complexes . This indicates that quaternary ammonium compounds can participate in or facilitate hydrolysis reactions, which could be relevant for the chemical reactions analysis of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of quaternary ammonium salts are influenced by their ionic nature and the presence of hydrophobic and hydrophilic groups. For example, the paper on tetramethylene-1,4-bis(N-deoxyglucitolammonium chloride) discusses the compound's structure in relation to hydrogen bonding and electrostatic interactions . These interactions are crucial in determining the solubility, melting point, and other physicochemical properties. Although the exact properties of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride are not provided, it can be inferred that its long alkyl chain would impart hydrophobic character, while the hydroxyethyl groups would contribute to hydrophilicity and potential hydrogen bonding capabilities.
Applications De Recherche Scientifique
Antimicrobial Characteristics
Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride exhibits significant antimicrobial properties. A study by (Maeda et al., 1999) demonstrates its effectiveness in combating a range of bacteria and fungi, surpassing common bactericides and fungicides in certain aspects. This suggests its potential use in developing new antimicrobial agents.
Material Science and Polymerization
In material science, this compound finds application in the synthesis of homogeneous, highly swelling hydrogels as explored by (Mrohs & Weichold, 2022). The study emphasizes the compound's role in creating cross-linked polymer structures with desirable physical properties.
Chemical Synthesis
It plays a role in chemical synthesis, as illustrated by (Kameyama et al., 1996). The compound is used as a catalyst in the polyaddition of bis(oxetane)s with diacyl chlorides, leading to the formation of polyesters with specific functional groups.
Cytotoxicity and Skin Irritation Studies
The compound's cytotoxic effects and potential for skin irritation have been studied, offering insights into its safety profile in biomedical applications. For instance, (Yamamoto et al., 2019) compared its effects with other antiseptics, suggesting its lower potential to induce skin irritation.
Solubility Studies
Research by (Taib & Murugesan, 2012) on the solubility of CO2 in aqueous solutions of ionic liquids, including bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, offers valuable data for applications in carbon capture and environmental technologies.
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
bis(2-hydroxyethyl)-methyl-tetradecylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOOFNQIYITEED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052272 | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride | |
CAS RN |
60687-90-3 | |
| Record name | 1-Tetradecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60687-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl)methyltetradecylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl)methyltetradecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)


